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molecular formula C11H16 B1360262 1,2-Dimethyl-4-isopropylbenzene CAS No. 4132-77-8

1,2-Dimethyl-4-isopropylbenzene

Cat. No. B1360262
M. Wt: 148.24 g/mol
InChI Key: MGMSKQZIAGFMRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05300717

Procedure details

o-xylene is reacted with propene to give 1,2-dimethyl-4-isopropylbenzene,
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][CH3:3].[CH3:4][C:5]1[CH:6]=[CH:7][CH:8]=[CH:9][C:10]=1[CH3:11]>>[CH3:4][C:5]1[CH:6]=[CH:7][C:8]([CH:2]([CH3:3])[CH3:1])=[CH:9][C:10]=1[CH3:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=CC=CC1C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=C(C=C1)C(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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